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Compound of Interest
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Compound Name:
carboxylic acid

Cat. No.: B1587148

An In-Depth Comparative Guide to the Full Spectral Analysis of 2-(methylamino)nicotinic acid

Executive Summary

For researchers and professionals in drug development, the unambiguous structural
confirmation of novel or modified compounds is a cornerstone of chemical research and
development. This guide provides a comprehensive, predictive spectral analysis of 2-
(methylamino)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). Lacking readily available
published spectra for this specific compound, this document leverages foundational
spectroscopic principles and comparative data from structurally similar molecules—nicotinic
acid and 2-aminonicotinic acid—to construct a reliable, predicted spectral profile. We delve into
Nuclear Magnetic Resonance (*H and 3C NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS), explaining the rationale behind the expected spectral features. This guide
serves as a robust reference for researchers aiming to synthesize or identify 2-
(methylamino)nicotinic acid, offering a validated framework for spectral interpretation.

Introduction: The Significance of 2-
(methylamino)nicotinic acid

2-(methylamino)nicotinic acid is a substituted pyridinecarboxylic acid. As a derivative of
nicotinic acid, it holds potential interest in medicinal chemistry and materials science, where
modifications to the pyridine ring can modulate biological activity or chemical properties. The
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introduction of a methylamino group at the 2-position, in place of a simple amino group or
hydrogen, can significantly alter the molecule's electronic properties, hydrogen bonding
capabilities, and overall conformation.

Accurate spectral analysis is non-negotiable; it provides the definitive structural "fingerprint” of
the molecule. This guide will systematically predict and explain this fingerprint, empowering
researchers to confirm the identity, purity, and structure of 2-(methylamino)nicotinic acid.

The Spectroscopic Toolkit: Principles and Rationale

To achieve a full structural elucidation, a multi-faceted spectroscopic approach is required.
Each technique provides a unique piece of the molecular puzzle.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool
for determining the structure of organic compounds in solution.[1] It works by probing the
magnetic properties of atomic nuclei, primarily *H (proton) and 13C, within a strong magnetic
field.[2][3] The resulting spectrum provides information about the chemical environment,
connectivity, and relative number of these nuclei, allowing for a detailed map of the carbon-
hydrogen framework.[1][4]

e Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a
molecule.[5] It measures the absorption of infrared radiation, which excites molecular
vibrations such as stretching and bending.[6] Specific bonds (e.g., C=0, O-H, N-H) vibrate at
characteristic frequencies, making their presence in a molecule easily identifiable.[5]

e Mass Spectrometry (MS): MS provides the molecular weight of a compound and offers clues
about its structure through fragmentation analysis.[7] The molecule is ionized, and the mass-
to-charge (m/z) ratio of the resulting molecular ion and its fragments is measured.[7] The
pattern of fragmentation is often predictable and helps in confirming the molecular structure.

Predicted Full Spectral Analysis of 2-
(methylamino)nicotinic acid

The following sections detail the predicted spectral data for 2-(methylamino)nicotinic acid.
These predictions are derived from established chemical shift theory, group frequency
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correlations, and known fragmentation patterns, supported by comparative data from
analogous compounds.

Molecular Structure and Atom Labeling

To facilitate the analysis, the atoms of 2-(methylamino)nicotinic acid are labeled as shown
below.

Caption: Labeled structure of 2-(methylamino)nicotinic acid.

'H NMR Spectroscopy (Predicted)

The predicted *H NMR spectrum in a solvent like DMSO-ds would show distinct signals for the
aromatic protons, the N-H proton, the methyl protons, and the carboxylic acid proton.
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Predicted &
(Ppm)

Proton Label

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

COOH 12.0-13.0

Broad Singlet (br

s)

The carboxylic
acid proton is
highly acidic and
often exchanges
with trace water,
leading to a

broad signal.

H6 8.1-83

Doublet of
Doublets (dd)

J(H6-H5) = 5.0,
J(H6-H4) = 2.0

H6 is ortho to the
ring nitrogen,
making it the
most deshielded
aromatic proton.
Itis coupled to
both H5 (ortho)
and H4 (meta).

H4 7.8-8.0

Doublet of
Doublets (dd)

J(H4-H5) = 8.0,
J(H4-He) = 2.0

H4 is coupled to
H5 (ortho) and
H6 (meta). Its
chemical shift is
influenced by the
adjacent

carboxyl group.

H5 6.8-7.0

Doublet of
Doublets (dd)

J(H5-H4) = 8.0,
J(H5-H6) = 5.0

H5 is coupled to
both H4 and H6.
The electron-
donating
methylamino
group at C2
shields this
proton, shifting it

significantly
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upfield compared

to nicotinic acid.

] J(NH-CH3) =5.0
Broad Singlet (br

The N-H proton
signal can be
broad due to
guadrupole

broadening and

NH if coupling is
s) or Quartet (q) exchange. If
observed _
resolved, it may
show coupling to
the methyl
protons.
These aliphatic
protons are
attached to a
] J(CH3-NH) =5.0  nitrogen atom.
Singlet (s) or ) o ] )
CHs if coupling is The signal will be
Doublet (d) ) )
observed a singlet if N-H

coupling is not
resolved, or a
doublet if it is.

3C NMR Spectroscopy (Predicted)

The 13C NMR spectrum will show 7 distinct signals, as C2 and C6, and C4 and C5 are no

longer equivalent due to the substitution pattern.
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Carbon Label

Predicted & (ppm) Rationale

C8 (C=0)

The carboxylic acid carbonyl
carbon is characteristically

167 - 170
found in this downfield region.

[8]

c2

This carbon is directly attached

to two nitrogen atoms (ring and
158 - 162 ) . N

amino), causing a significant

downfield shift.

C6

C6 is adjacent to the ring
nitrogen, resulting in a

148 - 152
downfield shift, similar to that

seen in nicotinic acid.

ca

The chemical shift of C4 is
influenced by its position

138 - 142
relative to the nitrogen and the

carboxyl group.

C3

This carbon is attached to the

electron-withdrawing carboxyl
115-120 ) )

group but is shielded by the

ortho-amino group.

C5

C5 is significantly shielded by
the para-amino group, causin

112 - 116 P group J
a notable upfield shift

compared to nicotinic acid.

C7 (CH3)

The methyl carbon attached to

the nitrogen atom appears in
28 -32 , J PP

the typical range for such

groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides clear evidence for the key functional groups.
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Wavenumber (cm~?)

Vibrational Mode

Expected Intensity Rationale

The very broad nature

of this band is due to

O-H stretch strong hydrogen
3300 - 2500 _ _ Broad, Strong _

(Carboxylic Acid) bonding between
carboxylic acid
dimers.[9]

This peak indicates

N-H stretch ) the presence of the

3500 - 3300 _ Medium _

(Secondary Amine) secondary amine N-H
bond.
Characteristic C-H

) ) stretching vibrations
3100 - 3000 C-H stretch (Aromatic) Medium
for protons on the
pyridine ring.[10]
] ] ) C-H stretching from
3000 - 2850 C-H stretch (Aliphatic)  Medium
the methyl group.[10]
A very strong and
sharp absorption
C=0 stretch o
1730 - 1700 _ _ Strong characteristic of the

(Carboxylic Acid) )
carbonyl group in a
carboxylic acid.[11]

C=C & C=N stretch ) Pyridine ring

1620 - 1580 o Medium-Strong ) o

(Aromatic Ring) stretching vibrations.
Stretching vibration of

C-O stretch i ]

1320 - 1210 ) ) Strong the C-O single bond in

(Carboxylic Acid)
the carboxyl group.[9]
Stretching vibration of

1250 - 1000 C-N stretch (Amine) Medium the C-N bond of the

methylamino group.

Mass Spectrometry (MS) (Predicted)
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For a compound with the formula C7HsN20z, the exact mass is 152.0586 g/mol . The mass
spectrum is predicted to show a molecular ion peak (M*) at m/z = 152. Since it contains an
even number of nitrogen atoms, the molecular weight is even, consistent with the Nitrogen
Rule.

Predicted Fragmentation Pathway:

[M]+e
m/z = 152

-*OH ~-COOH ~-H20

[M - OH]J+- [M - COOH]+- [M - H20O]+-
m/z =135 m/z = 107 m/z =134

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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